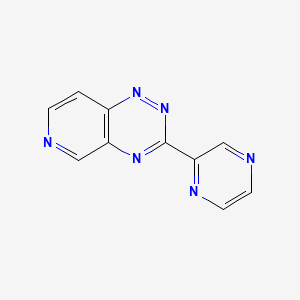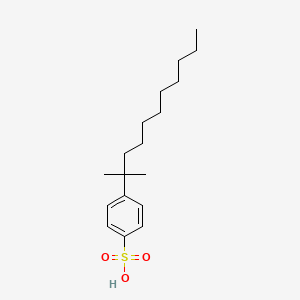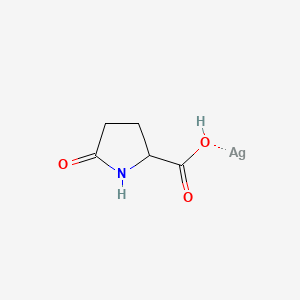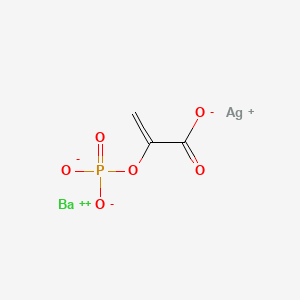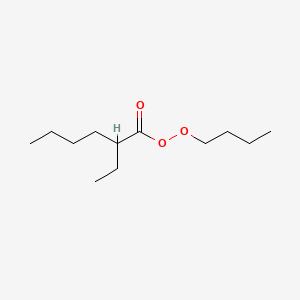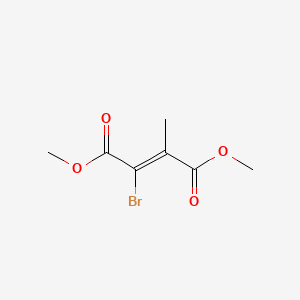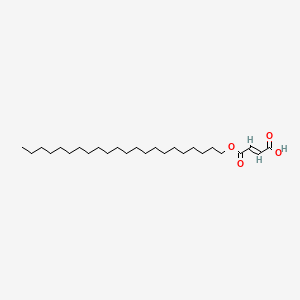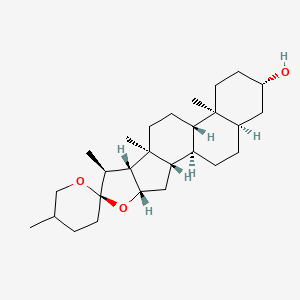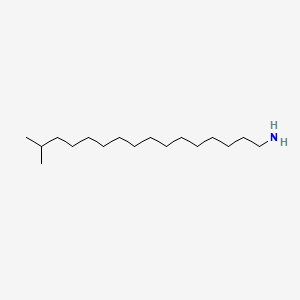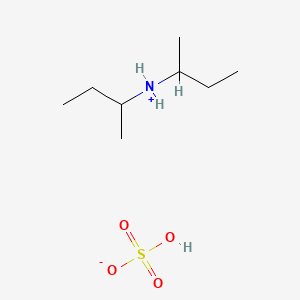
3,4,5-Tribromo-2-chloro-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tribromo-2-chloro-6-methylphenol: is a halogenated phenol compound with the molecular formula C7H4Br3ClO . It is characterized by the presence of three bromine atoms, one chlorine atom, and one methyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tribromo-2-chloro-6-methylphenol typically involves the bromination and chlorination of 2,6-dimethylphenol. The process can be summarized as follows:
Bromination: 2,6-dimethylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 3, 4, and 5 positions of the phenol ring.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,5-Tribromo-2-chloro-6-methylphenol can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into less halogenated phenols or completely dehalogenated phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, and alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less halogenated or dehalogenated phenols.
Substitution: Phenolic derivatives with different substituents replacing the halogen atoms.
Scientific Research Applications
Chemistry: 3,4,5-Tribromo-2-chloro-6-methylphenol is used as a reagent in organic synthesis, particularly in the preparation of halogenated aromatic compounds. It serves as a building block for the synthesis of more complex molecules .
Biology: The compound’s antimicrobial properties make it useful in biological research, especially in studies involving bacterial and fungal inhibition. It is often used in microbiological assays to test the efficacy of antimicrobial agents .
Medicine: In medicine, this compound is explored for its potential use as an antiseptic and disinfectant. Its ability to inhibit microbial growth makes it a candidate for developing new antimicrobial formulations .
Industry: Industrially, the compound is used as a preservative in various products, including cosmetics, personal care items, and household cleaners.
Mechanism of Action
The antimicrobial activity of 3,4,5-Tribromo-2-chloro-6-methylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death .
Molecular Targets and Pathways:
Cell Membrane: The primary target is the microbial cell membrane, where the compound causes structural damage.
Enzymatic Inhibition: The compound may also inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
2,4,6-Tribromo-3-methylphenol: Similar in structure but lacks the chlorine atom.
3,4,5-Tribromo-2,6-dimethylbenzoic acid: Contains additional methyl groups and a carboxylic acid functional group.
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Contains a methoxy group instead of a hydroxyl group
Uniqueness: 3,4,5-Tribromo-2-chloro-6-methylphenol is unique due to the presence of both bromine and chlorine atoms on the phenol ring. This combination of halogens enhances its antimicrobial properties and makes it more effective in various applications compared to similar compounds .
Properties
CAS No. |
84282-19-9 |
|---|---|
Molecular Formula |
C7H4Br3ClO |
Molecular Weight |
379.27 g/mol |
IUPAC Name |
3,4,5-tribromo-2-chloro-6-methylphenol |
InChI |
InChI=1S/C7H4Br3ClO/c1-2-3(8)4(9)5(10)6(11)7(2)12/h12H,1H3 |
InChI Key |
MHOWPSNCMPUDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)
